2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole
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Description
2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C17H15ClN2OS and its molecular weight is 330.83. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has explored the use of imidazole derivatives, including compounds like 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole, as corrosion inhibitors. For instance, Prashanth et al. (2021) investigated the efficacy of similar imidazole derivatives in protecting mild steel in acidic solutions. These derivatives demonstrated significant corrosion inhibition, attributed to their strong adsorption on the metal surface, which followed the Langmuir model (Prashanth et al., 2021).
Spectroscopic Analysis and Molecular Docking
Thomas et al. (2018) reported on the solvent-free synthesis of imidazole derivatives, including structural analyses through IR, FT-Raman, and NMR techniques. These compounds showed potential in molecular docking, indicating potential applications in molecular biology and pharmacology (Thomas et al., 2018).
Biological Activities
Research by Ramanathan (2017) focused on the synthesis and biological studies of various imidazole derivatives, highlighting their antimicrobial and anticancer activities. This research emphasizes the significance of the imidazole ring in medicinal chemistry due to its ionizable nature and pharmaceutical importance (Ramanathan, 2017).
Surface and Quantum Chemical Studies
Singh et al. (2017) conducted a study on the corrosion inhibition performance of imidazole derivatives for steel in a CO2 saturated brine solution. The study integrated quantum chemical calculations to support experimental results, indicating the broad applicability of these compounds in corrosion inhibition (Singh et al., 2017).
Synthesis and Structure-Activity Relationship
Almansa et al. (2003) synthesized a series of 1,5-diarylimidazoles, including structures similar to this compound, evaluating their potential as COX-2 inhibitors. This study exemplifies the use of imidazole derivatives in developing new pharmacological agents (Almansa et al., 2003).
Experimental and Quantum Chemical Investigation
Ouakki et al. (2018) investigated the corrosion inhibition of steel using imidazole derivatives in hydrochloric acid. Their research combined experimental methods with quantum chemical calculations, highlighting the multifaceted applications of these compounds in material science (Ouakki et al., 2018).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-21-15-7-5-13(6-8-15)16-10-19-17(20-16)22-11-12-3-2-4-14(18)9-12/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMMEVBEQCKPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.